

Technical Support Center: 2-(4-Aminophenoxy)-2-methylpropanoic Acid Experiments

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Compound of Interest

Compound Name: 2-(4-Aminophenoxy)-2-methylpropanoic acid

Cat. No.: B053002

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving **2-(4-Aminophenoxy)-2-methylpropanoic acid**.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Issues

- Question: I am getting a low yield of **2-(4-Aminophenoxy)-2-methylpropanoic acid** in my synthesis. What are the possible causes?
 - Answer: Low yields can stem from several factors. In a typical Williamson ether synthesis approach from 4-aminophenol and a 2-halo-2-methylpropanoate ester, incomplete reaction is a common issue. Ensure your reagents, especially the 4-aminophenol and the halo-ester, are pure and dry. The choice of base and solvent is also critical; a strong, non-nucleophilic base in an appropriate polar aprotic solvent is recommended. Reaction temperature and time should be optimized; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
- Question: I am observing the formation of a significant amount of a di-substituted by-product. How can I minimize this?

- Answer: The formation of a di-substituted ether on the aromatic ring is a known side reaction. To minimize this, you can employ a large excess of 4-aminophenol relative to the alkylating agent. This statistically favors mono-alkylation. Alternatively, a protecting group strategy for the amine functionality of 4-aminophenol can be employed to prevent side reactions at the nitrogen atom.
- Question: My reaction is not proceeding to completion, and I see unreacted starting materials. What should I do?
 - Answer: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure that your base is sufficiently strong to deprotonate the phenolic hydroxyl group of 4-aminophenol effectively. The presence of water can quench the base and hinder the reaction, so using anhydrous conditions is crucial.

Purification Challenges

- Question: I am having difficulty purifying the final product. What are the recommended purification methods?
 - Answer: Purification of **2-(4-Aminophenoxy)-2-methylpropanoic acid** can be challenging due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group. A common and effective method is through acid-base extraction. Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate) and wash with an organic solvent to remove neutral and basic impurities. Then, acidify the aqueous layer to precipitate the product, which can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity. Reversed-phase HPLC can also be employed for high-purity requirements.
- Question: My purified product appears discolored (e.g., brown or pink). What is the cause, and how can I prevent it?
 - Answer: The aminophenoxy moiety is susceptible to oxidation, which can lead to the formation of colored impurities. To minimize oxidation, it is advisable to perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants during the workup and storage can also be beneficial. Storing the final

product in a cool, dark place under an inert atmosphere is recommended to maintain its integrity.

Stability and Storage

- Question: How should I store **2-(4-Aminophenoxy)-2-methylpropanoic acid** to ensure its stability?
 - Answer: Due to the potential for oxidation of the amino group, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It is best stored in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
- Question: Is the compound stable in solution?
 - Answer: The stability of **2-(4-Aminophenoxy)-2-methylpropanoic acid** in solution is pH-dependent. In neutral or basic aqueous solutions, the amino group is prone to oxidation. Acidic solutions can improve stability by protonating the amino group. For applications requiring solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored at a low temperature and protected from light.

Quantitative Data

Physicochemical Properties of **2-(4-Aminophenoxy)-2-methylpropanoic acid**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[1]
Molecular Weight	195.22 g/mol	[1]
Melting Point	214-216 °C (decomposes)	[2]
Appearance	Solid	
pKa (predicted)	~4.5 (carboxylic acid), ~4.0 (anilinium)	
XLogP3	1.3	[2]

Representative Spectroscopic Data (for structurally similar compounds)

Note: The following data are for structurally related compounds and should be used as a general guide. Actual spectra for **2-(4-Aminophenoxy)-2-methylpropanoic acid** may vary.

¹H NMR Data of Ethyl-2-(4-aminophenoxy)acetate in DMSO-d₆[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.62	Doublet	2H	Aromatic-H
6.47	Doublet	2H	Aromatic-H
4.65	Singlet	2H	-NH ₂
4.55	Singlet	2H	ArO-CH ₂ -CO
4.12	Quartet	2H	O-CH ₂ CH ₃
1.18	Triplet	3H	O-CH ₂ CH ₃

¹³C NMR Data of Ethyl-2-(4-aminophenoxy)acetate in DMSO-d₆[3]

Chemical Shift (δ) ppm	Assignment
169.3	C=O
148.9	Ar-C
143.1	Ar-C
115.5	Ar-C
114.7	Ar-C
65.6	ArO-CH ₂
60.4	O-CH ₂
14.1	-CH ₃

IR Spectroscopy Data for 2-methylpropanoic acid[4]

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H (Alkyl)	2975 - 2845	Medium
C=O (Carboxylic Acid)	1725 - 1700	Strong

Mass Spectrometry Fragmentation of 2-methylpropanoic acid[5]

m/z	Ion
88	[M] ⁺
73	[M - CH ₃] ⁺
45	[COOH] ⁺
43	[(CH ₃) ₂ CH] ⁺

Experimental Protocols

Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic acid

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.

Materials:

- 4-Aminophenol
- Ethyl 2-bromo-2-methylpropanoate
- Sodium hydride (NaH) or other suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Diethyl ether

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ethanol
- Water

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-aminophenol in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
- Alkylation: Slowly add ethyl 2-bromo-2-methylpropanoate to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.
- Hydrolysis: Concentrate the organic layer under reduced pressure. To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
- Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with 1 M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
- Recrystallization (Optional): The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

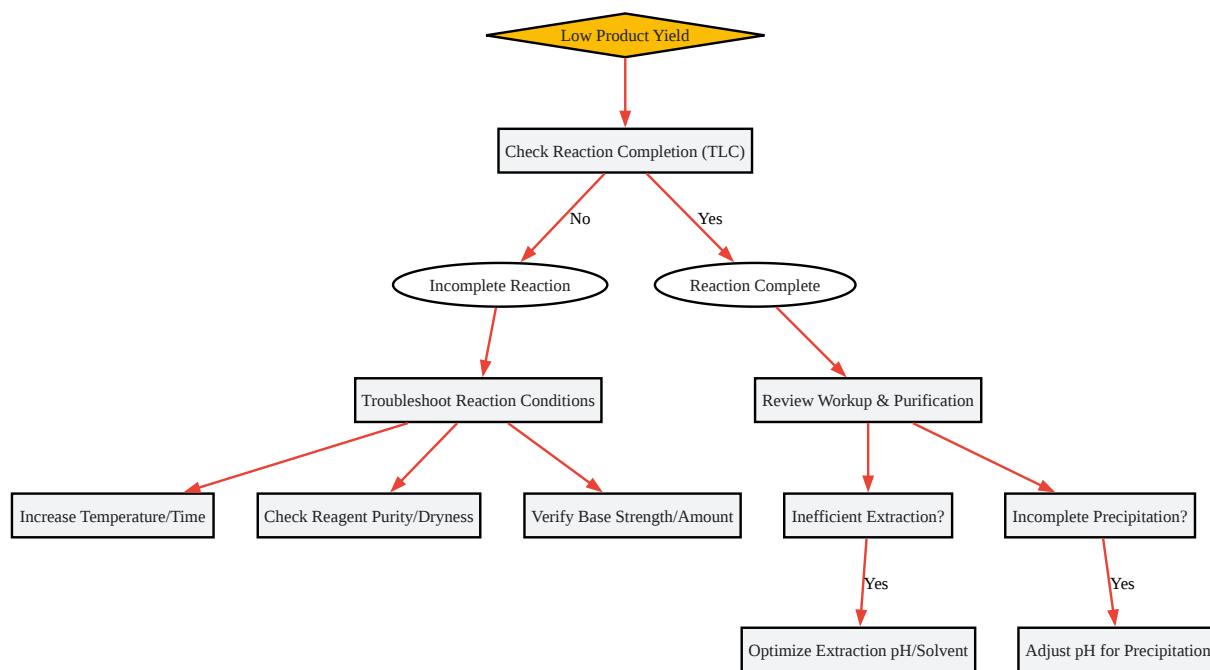
Experimental Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **2-(4-Aminophenoxy)-2-methylpropanoic acid**.

Troubleshooting Logic for Low Product Yield

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Caption: A decision tree to troubleshoot low yield in the synthesis of **2-(4-Aminophenoxy)-2-methylpropanoic acid**.

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